Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage
The dihydrochloride salt form provides a critical solubility advantage over the free base (CAS 672324-80-0). Hydrochloride and dihydrochloride salts of pyrimidine derivatives are consistently reported to exhibit significantly higher aqueous solubility compared to their corresponding free bases, a property that is essential for reproducible biological assay preparation and aqueous-phase synthetic transformations . The free base of 5-(aminomethyl)pyrimidin-2-amine has a calculated LogP of -0.97 and a LogD (pH 7.4) of -2.56, indicating limited lipophilicity but also potential handling difficulties due to hygroscopicity in its neutral form [1]. The dihydrochloride salt circumvents these issues, offering superior long-term storage stability at room temperature and ease of weighing in ambient conditions .
| Evidence Dimension | Aqueous solubility and handling characteristics |
|---|---|
| Target Compound Data | Dihydrochloride salt; solid at 20°C; stable at room temperature storage; enhanced aqueous solubility |
| Comparator Or Baseline | Free base (CAS 672324-80-0): solid; LogP -0.97; LogD (pH 7.4) -2.56; hygroscopic neutral form with lower aqueous solubility |
| Quantified Difference | Qualitative improvement in aqueous solubility (salt form vs. free base); precise fold-difference not determined experimentally for this specific pair |
| Conditions | Ambient temperature, aqueous media; based on general property differences between dihydrochloride salts and free bases of aminopyrimidines |
Why This Matters
For researchers requiring precise aqueous stock solution preparation for biological assays or aqueous-phase synthesis, the dihydrochloride salt eliminates the solubility bottleneck encountered with the free base, directly impacting experimental reproducibility and throughput.
- [1] ChemBase.cn. 5-(aminomethyl)pyrimidin-2-amine (free base) calculated physicochemical properties: LogP -0.974636, LogD (pH 7.4) -2.5575516. CBID:803600. View Source
